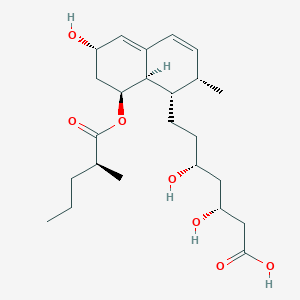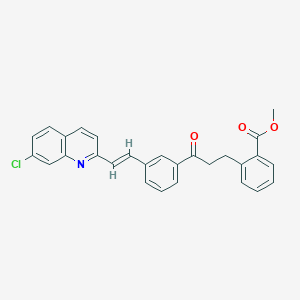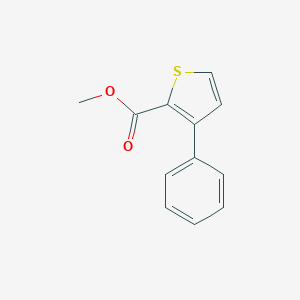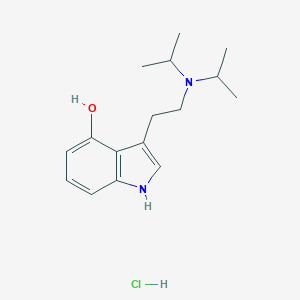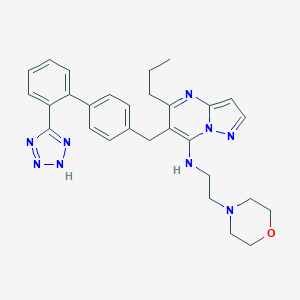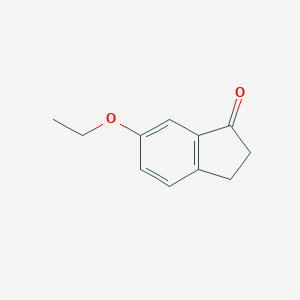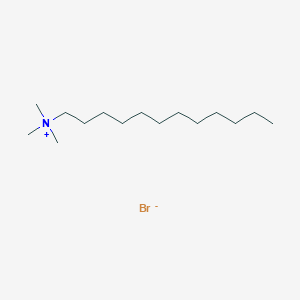![molecular formula C29H26N2O7 B133521 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde CAS No. 154185-82-7](/img/structure/B133521.png)
3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde is a synthetic organic compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO) that are involved in the inflammatory response. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) that play a crucial role in the development of various diseases.
Biochemische Und Physiologische Effekte
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell lines and animal models. The compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell lines and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde in lab experiments include its potent antioxidant, anti-inflammatory, and anticancer properties. The compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has shown significant potential as a therapeutic agent for various diseases. Future research should focus on the development of novel derivatives of this compound that exhibit improved pharmacological properties such as increased solubility, reduced toxicity, and enhanced bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde involves the reaction of 3,4-dimethoxybenzaldehyde and 2-(3,4-dimethoxyphenyl)-4-oxochromene-6-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The compound has also shown potential as a therapeutic agent for the treatment of various diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
154185-82-7 |
|---|---|
Produktname |
3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
Molekularformel |
C29H26N2O7 |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C29H26N2O7/c1-34-25-9-6-18(12-28(25)36-3)22-14-21(30-31(22)16-32)17-5-8-24-20(11-17)23(33)15-27(38-24)19-7-10-26(35-2)29(13-19)37-4/h5-13,15-16,22H,14H2,1-4H3 |
InChI-Schlüssel |
JSHRBVHKJFJSMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC)OC |
Synonyme |
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(3,4-dimethoxyphenyl)-3-(2 -(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
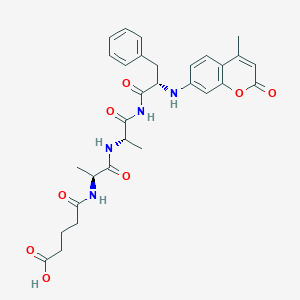
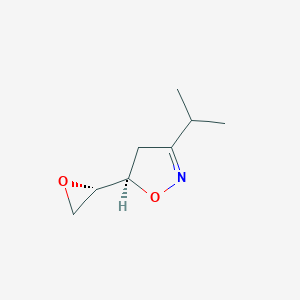
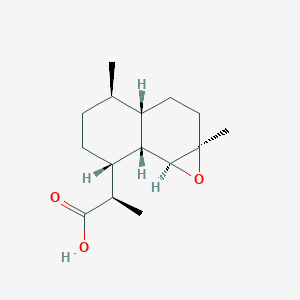
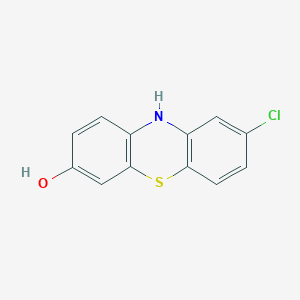
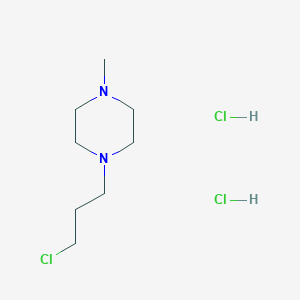
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
